Intermedine N-oxide
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Overview
Description
Intermedine N-oxide is a pyrrolizidine alkaloid found in certain plants, such as Crotalaria spectabilis . Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities. This compound has been studied for its potential anticancer properties .
Scientific Research Applications
Intermedine N-oxide has several scientific research applications:
Mechanism of Action
Target of Action
Intermedine N-oxide is a pyrrolizidine alkaloid indicine found in Crotalaria spectabilis . It is known to have anticancer activity
Mode of Action
It is known that pyrrolizidine alkaloids, the group of compounds to which this compound belongs, have serious hepatotoxicity . They can inhibit the ability of human hepatocytes to proliferate, colonize, and migrate, and induce hepatocytes apoptosis in a dose-dependent manner .
Biochemical Pathways
This compound, along with other pyrrolizidine alkaloids, can cause a significant increase in intracellular reactive oxygen species (ROS), leading to mitochondrial apoptosis and endoplasmic reticulum (ER) stress . It can also cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway . This suggests that this compound may induce hepatotoxicity through ER-mediated apoptosis .
Result of Action
The endoplasmic reticulum stress is a novel mechanism of the combined pyrrolizidine alkaloids hepatotoxicity .
Action Environment
It is known that the compound is found in crotalaria spectabilis , suggesting that it may be influenced by the plant’s growth conditions and environment.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Intermedine N-oxide can be synthesized through the oxidation of intermedine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert intermedine to its N-oxide form .
Industrial Production Methods: Industrial production of this compound involves the extraction of intermedine from plant sources followed by its chemical oxidation. The extraction process may include solvent extraction techniques using methanol or ethanol, followed by purification steps such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: It can be reduced back to intermedine under specific conditions using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: More oxidized pyrrolizidine derivatives.
Reduction: Intermedine.
Substitution: Various substituted pyrrolizidine derivatives depending on the reagents used.
Comparison with Similar Compounds
- Lycopsamine N-oxide
- Indicine N-oxide
- Echinatine N-oxide
Comparison: Intermedine N-oxide is similar to other pyrrolizidine alkaloid N-oxides in its structure and biological activities. it is unique in its specific anticancer properties and the pathways it targets . Lycopsamine N-oxide and indicine N-oxide share similar chemical properties but differ in their biological activities and toxicity profiles .
Properties
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+,16?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-JXSDSIQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347489 |
Source
|
Record name | Intermedine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95462-14-9 |
Source
|
Record name | Intermedine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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